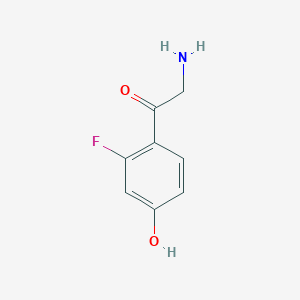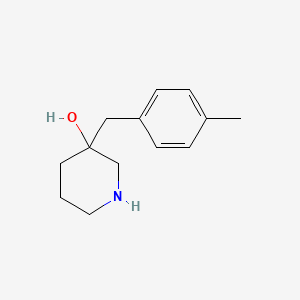![molecular formula C15H13F3N2O2 B13589909 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one is a complex organic compound that features a quinoline ring substituted with a methoxy group and a trifluoromethyl group, along with a pyrrolidin-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline ring system, introducing the methoxy and trifluoromethyl groups through electrophilic aromatic substitution reactions. The pyrrolidin-2-one moiety can be attached via nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a quinone derivative, while reduction of the quinoline ring would produce a tetrahydroquinoline derivative.
Applications De Recherche Scientifique
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of quinoline derivatives with biological targets.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrrolidin-2-one moiety can interact with proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine also features a quinoline ring but lacks the trifluoromethyl and pyrrolidin-2-one groups.
Quinidine: An antiarrhythmic agent, quinidine has a similar quinoline structure but different substituents.
Cinchonine: Another quinoline derivative used in the treatment of malaria, cinchonine has a different substitution pattern on the quinoline ring.
Propriétés
Formule moléculaire |
C15H13F3N2O2 |
|---|---|
Poids moléculaire |
310.27 g/mol |
Nom IUPAC |
1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-7-11-9(5-10(8-19-11)15(16,17)18)6-12(13)20-4-2-3-14(20)21/h5-8H,2-4H2,1H3 |
Clé InChI |
MGZBMHCPLQXVQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=C(C=C2C=C1N3CCCC3=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


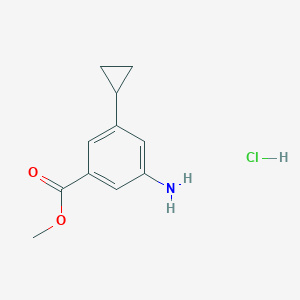
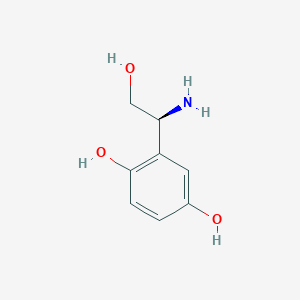


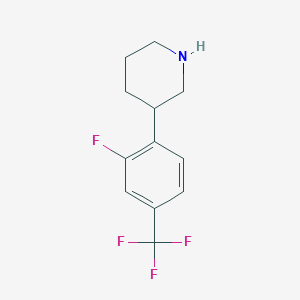

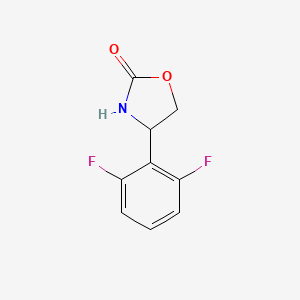
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
